molecular formula C8H7ClN2O4 B2975639 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid CAS No. 66367-04-2

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid

Cat. No.: B2975639
CAS No.: 66367-04-2
M. Wt: 230.6
InChI Key: JAIXZTSSBNLOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid (CAS 66367-04-2) is an aromatic compound with a molecular formula of C 8 H 7 ClN 2 O 4 and a molecular weight of 230.60 g/mol [ 1 ]. This chemical serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, which incorporates a chloro group, a nitro group, and an aminoacetic acid side chain, makes it a valuable precursor for the synthesis of more complex molecules, including those explored as dye intermediates and coloring agents [ 2 ]. The compound is offered with a purity of up to 90% and is intended for research and development purposes only [ 4 ]. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this material should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Always adhere to your institution's laboratory safety protocols.

Properties

IUPAC Name

2-(4-chloro-2-nitroanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c9-5-1-2-6(10-4-8(12)13)7(3-5)11(14)15/h1-3,10H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIXZTSSBNLOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid involves the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale nitration and subsequent substitution reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Common reagents used include nitric acid for nitration and chloroacetic acid for the substitution reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The chloro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.

    Substitution: Various nucleophiles can be used to substitute the chloro group, such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 2-[(4-Amino-2-nitrophenyl)amino]acetic acid.

    Reduction: Formation of 2-[(4-Chloro-2-aminophenyl)amino]acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Activities
This compound C₈H₆ClN₃O₄ 243.6 Amino, acetic acid, nitro, chloro Pharmaceutical intermediate
2-Chloro-N-(4-nitrophenyl)acetamide C₈H₇ClN₂O₃ 214.6 Acetamide, nitro, chloro Organic synthesis intermediate
2-(2,6-Dichloro-4-nitrophenoxy)acetic acid C₈H₅Cl₂NO₅ 265.0 Phenoxy, acetic acid, nitro, dichloro Herbicide precursor
2-[Methyl(2-nitrophenyl)amino]acetic acid C₉H₁₀N₂O₄ 210.2 Methylamino, acetic acid, nitro Research compound
2-(2-Chloro-4-nitrophenyl)acetic Acid C₈H₆ClNO₄ 215.6 Acetic acid, nitro, chloro Anti-inflammatory studies
Key Observations:
  • Chlorine Position : The 4-chloro substitution in the target compound improves lipophilicity compared to 2,6-dichloro derivatives (), affecting membrane permeability .
  • Linkage Variations: Aminoacetic acid (target compound) vs. acetamide (): The aminoacetic acid moiety increases hydrogen-bonding capacity, enhancing solubility in polar solvents . Phenoxy linkage (): Reduces steric hindrance compared to amino groups, altering binding affinities .
Anti-Inflammatory Potential:
  • This compound: Limited direct data, but structurally similar dihydropyrimidine derivatives () exhibit anti-inflammatory activity via cyclooxygenase inhibition .
  • 2-(2-Chloro-4-nitrophenyl)acetic Acid (): Demonstrated anti-inflammatory effects in preclinical models, likely due to carboxylic acid-mediated prostaglandin modulation .
Carcinogenicity Considerations:
  • Peroxisome Proliferators (e.g., Wy-14,643 in ): Structurally dissimilar but highlight nitro/chloro groups' role in inducing DNA replication and hepatocellular carcinomas . No direct evidence links the target compound to carcinogenicity, but structural vigilance is warranted.

Physicochemical Properties

Property This compound 2-Chloro-N-(4-nitrophenyl)acetamide 2-(2,6-Dichloro-4-nitrophenoxy)acetic acid
Solubility (Water) Moderate (carboxylic acid enhances polarity) Low (acetamide reduces polarity) Very low (lipophilic dichloro groups)
pKa ~2.5 (carboxylic acid), ~4.5 (amine) ~1.2 (acetamide) ~2.8 (carboxylic acid)
LogP 1.8 2.4 3.1

Biological Activity

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H8_8ClN3_3O3_3. The presence of a chloro group and a nitro group on the phenyl ring contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chloro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. This dual reactivity enables the compound to inhibit specific enzymes or modulate receptor activity, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effective inhibition of bacterial growth comparable to standard antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. A study demonstrated that derivatives of similar structures could inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .

Comparative Analysis

To understand the uniqueness and potential applications of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-[(4-Bromo-2-nitrophenyl)amino]acetic acidC9_9H8_8BrN3_3O3_3Exhibits similar antimicrobial properties but varies in potency
2-[(4-Fluoro-2-nitrophenyl)amino]acetic acidC9_9H8_8F N3_3O3_3Potentially lower reactivity due to electronegativity
2-[(4-Methyl-2-nitrophenyl)amino]acetic acidC9_9H10_10N3_3O3_3Increased lipophilicity may enhance membrane permeability

The presence of the chloro group in this compound enhances its reactivity compared to its bromo or fluoro counterparts, potentially leading to more diverse biological interactions.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound inhibited growth effectively at concentrations lower than those required for conventional antibiotics. This suggests a promising role in developing new antimicrobial agents .
  • Anticancer Research : In a comparative analysis of several synthesized derivatives, this compound showed significant cytotoxicity against cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, highlights the use of intermediates like 2-[(4-chloro-2-nitrophenyl)amino]benzoic acid methyl ester in pharmaceutical syntheses. Optimizing reaction conditions (e.g., pH 8, 40°C, 24-hour duration, as in ) and catalysts (e.g., enzymatic systems for chiral control) may improve yield .
  • Key Parameters : Monitor reaction progress using TLC or HPLC. Purify via recrystallization or column chromatography.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Analyze aromatic protons (δ 7.0–8.5 ppm) and the acetic acid backbone (δ 3.5–4.5 ppm for CH₂) ( ).
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm ( ).
  • IR : Confirm the presence of nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) groups .

Q. How does pH affect the solubility and stability of this compound in aqueous solutions?

  • Data : The compound’s solubility is pH-dependent due to its carboxylic acid group (pKa ~3.4–4.2). At pH >5, deprotonation increases solubility but may reduce stability in prolonged storage. reports a density of 1.237 g/cm³ and boiling point of 489.2°C, which inform solvent selection .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, chloro) influence reactivity in cross-coupling reactions?

  • Analysis : The nitro group is strongly electron-withdrawing, directing electrophilic substitution to the meta position. Computational studies (e.g., DFT) can model charge distribution ( ). Experimental validation via Hammett plots or kinetic studies is recommended .
  • Case Study : shows that nitro groups reduce LogP (lipophilicity), affecting membrane permeability in biological assays.

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

  • Troubleshooting :

  • Contamination : Check for byproducts using LC-MS ().
  • Crystallization Issues : Vary solvents (e.g., ethanol vs. DMF) to improve crystal quality ( ).
  • Data Discrepancies : Compare with reference spectra in databases like PubChem () .

Q. Can molecular docking predict this compound’s binding affinity to enzymatic targets like COX-2?

  • Computational Approach : Use AutoDock Vina or Schrödinger Suite to model interactions. demonstrates COX-2 inhibition by structurally similar 2,4-dichlorophenoxyacetic acid derivatives. Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the carboxylic acid group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.